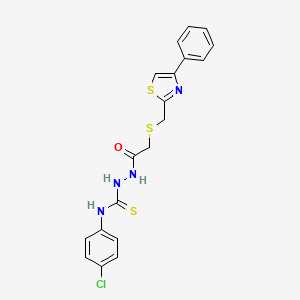
(2-Bromo-4-fluorophenyl)methanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-4-fluorophenyl)methanethiol is an organosulfur compound with the molecular formula C7H6BrFS It is characterized by the presence of a bromine atom at the second position, a fluorine atom at the fourth position, and a methanethiol group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-4-fluorophenyl)methanethiol typically involves the reaction of 2-bromo-4-fluoroaniline with methanethiol in the presence of a copper (I) salt. The reaction proceeds under mild conditions, often requiring a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Bromo-4-fluorophenyl)methanethiol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or sodium periodate.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, alkoxides), solvents (e.g., THF, ethanol), bases (e.g., potassium carbonate), and catalysts (e.g., palladium).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, sodium periodate), solvents (e.g., water, acetonitrile).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, THF).
Major Products:
Substitution: Various substituted phenylmethanethiols.
Oxidation: Disulfides, sulfonic acids.
Reduction: Hydrocarbon derivatives.
Applications De Recherche Scientifique
(2-Bromo-4-fluorophenyl)methanethiol has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a precursor in the synthesis of pharmaceuticals.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activities.
Mécanisme D'action
The mechanism of action of (2-Bromo-4-fluorophenyl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to modifications in their structure and function. The bromine and fluorine atoms can participate in halogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
(2-Bromo-4-fluorophenyl)methylsulfane: Similar structure but with a methylsulfane group instead of a methanethiol group.
(2-Bromo-4-fluorophenyl)acrylamide: Contains an acrylamide group, used in different applications.
(2-Bromo-4-fluorophenyl)thiophene: Contains a thiophene ring, used in material science and organic electronics.
Uniqueness: (2-Bromo-4-fluorophenyl)methanethiol is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both bromine and fluorine atoms, along with the thiol group, makes it a versatile compound for various chemical transformations and research applications.
Propriétés
Formule moléculaire |
C7H6BrFS |
|---|---|
Poids moléculaire |
221.09 g/mol |
Nom IUPAC |
(2-bromo-4-fluorophenyl)methanethiol |
InChI |
InChI=1S/C7H6BrFS/c8-7-3-6(9)2-1-5(7)4-10/h1-3,10H,4H2 |
Clé InChI |
HUKYPGJEXPYZBE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)Br)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methyl-6-nitro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13081991.png)

![2-[(4-Methylphenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13081998.png)
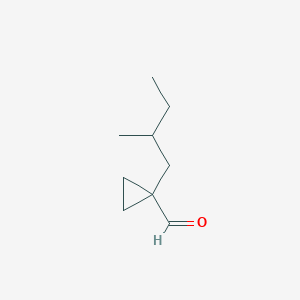
![Ethyl 7-chloroisothiazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B13082011.png)
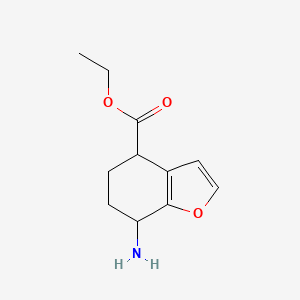
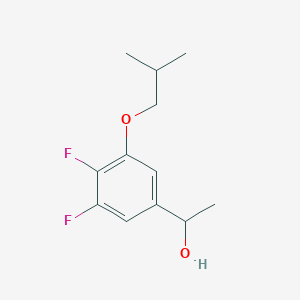
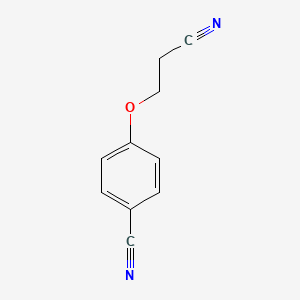
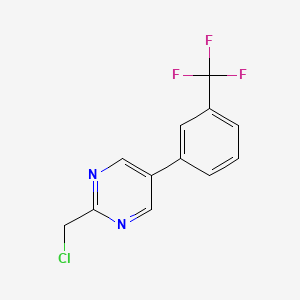
![2-(Bromomethyl)-3-methylbenzo[d]thiazol-3-ium bromide](/img/structure/B13082023.png)
